2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one
CAS No.: 51659-93-9
Cat. No.: VC17567412
Molecular Formula: C14H23N3O3
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51659-93-9 |
|---|---|
| Molecular Formula | C14H23N3O3 |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | 2-butyl-4-ethoxy-5-morpholin-4-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C14H23N3O3/c1-3-5-6-17-14(18)13(20-4-2)12(11-15-17)16-7-9-19-10-8-16/h11H,3-10H2,1-2H3 |
| Standard InChI Key | VAMUDFXJOVKFAQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC |
Introduction
Chemical Identity and Structural Features
2-Butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The substituents at positions 2, 4, and 5 define its unique properties:
-
Position 2: A butyl group () introduces hydrophobicity, influencing membrane permeability and metabolic stability .
-
Position 4: An ethoxy group () enhances electron density on the ring, modulating reactivity in nucleophilic substitution reactions .
-
Position 5: A morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to hydrogen-bonding capacity and solubility .
The planar pyridazinone core facilitates -stacking interactions, while the substituents collectively impact steric and electronic profiles, critical for target binding in biological systems .
Synthetic Methodologies
While no explicit synthesis of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is documented, analogous pyridazinones are synthesized via sequential nucleophilic substitutions. Key steps likely include:
Core Scaffold Formation
Pyridazinone rings are typically constructed through cyclization of 1,4-dicarbonyl compounds with hydrazines . For fluorinated derivatives, 4,5,6-trifluoropyridazin-3(2H)-one serves as a common intermediate .
Sequential Functionalization
-
Position 5 Substitution: Morpholino groups are introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. For example, morpholine reacts with a fluorinated pyridazinone precursor at elevated temperatures (120°C) .
-
Position 4 Substitution: Ethoxy groups are installed using ethanol in the presence of a base (e.g., CsCO), displacing a leaving group such as fluorine .
-
Position 2 Substitution: Butylation is achieved through alkylation reactions. A common strategy involves treating the pyridazinone with butyl iodide () and a base (e.g., NaH) in dimethylformamide (DMF) .
Example Protocol (adapted from ):
-
Intermediate 1: 4,5,6-Trifluoropyridazin-3(2H)-one (1.0 equiv) reacts with morpholine (1.2 equiv) in DMF at 120°C for 5 h to yield 5-morpholino-4,6-difluoropyridazin-3(2H)-one.
-
Intermediate 2: Treatment of Intermediate 1 with sodium ethoxide () in ethanol at 80°C for 3 h replaces the 4-fluorine with an ethoxy group.
-
Final Compound: Alkylation of the pyridazinone nitrogen at position 2 using butyl iodide and NaH in DMF at 0°C to RT completes the synthesis.
Physicochemical and Pharmacological Properties
Physicochemical Data
-
Molecular Formula:
-
Molecular Weight: 294.37 g/mol
-
Solubility: Moderate aqueous solubility (logP ~2.5) due to the morpholino group’s polarity .
-
Permeability: Reduced compared to non-polar analogues (Caco-2 P ~5 × 10 cm/s), attributed to the ethoxy and morpholino substituents .
Biological Activity
While direct data on 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is unavailable, structurally similar compounds exhibit:
-
Kinase Inhibition: Pyridazinones with morpholino groups show nanomolar potency against BRAF and other kinases . For example, analogue 15 (LXH254) inhibits BRAF with an IC of 0.16 μM .
-
CYP450 Interactions: Morpholino-containing pyridazinones may inhibit cytochrome P450 enzymes (e.g., CYP3A4), posing drug–drug interaction risks .
Applications in Drug Discovery
Pyridazinones are privileged scaffolds in medicinal chemistry due to their:
-
Versatile Binding Modes: The planar ring system engages in hydrogen bonding and - interactions with target proteins .
-
ADME Optimization: Substituents like morpholino improve solubility without compromising potency .
Case Study: Compound 15 (LXH254), a 5-morpholino pyridazinone, advanced to clinical trials as a RAF inhibitor, underscoring the therapeutic potential of this structural class .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume